Soya amine - 61790-18-9

Soya amine

Catalog Number: EVT-1507008
CAS Number: 61790-18-9
Molecular Formula: (C2H4O)nC14H30OS
Molecular Weight:
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Product Introduction

Overview

Soya amine, derived from soybean oil, is a class of compounds characterized by the presence of amino groups. These compounds are significant in various industrial applications, particularly in the production of surfactants, emulsifiers, and as intermediates in organic synthesis. The primary source of soya amine is soybean oil, which is rich in fatty acids and can be chemically modified to introduce amino functionalities.

Source

Soybean oil is the main source of soya amine. This vegetable oil is extracted from soybeans and contains a mixture of triglycerides, which can be subjected to various chemical reactions to produce amines. The processing of soybean oil into fatty acid amides and other derivatives has gained attention due to its renewable nature and potential environmental benefits compared to petroleum-based chemicals .

Classification

Soya amines can be classified based on their structure and functional groups:

  • Primary Amines: Contain one amino group attached to a carbon chain.
  • Secondary Amines: Have two amino groups.
  • Tertiary Amines: Feature three amino groups.
  • Fatty Acid Amides: Formed from the reaction of fatty acids with amines.
Synthesis Analysis

Methods

The synthesis of soya amine typically involves the following methods:

  1. Direct Amination: Soybean oil is reacted with various amines under specific conditions to form fatty acid amides. This reaction can occur through solvent-free processes or in the presence of solvents.
  2. Epoxidation followed by Amination: Soybean oil is first epoxidized to form epoxidized soybean oil, which is then reacted with amines to introduce amino groups .
  3. Hydrolysis and Derivatization: Hydrolysis of triglycerides in soybean oil can yield free fatty acids, which can then be reacted with amines to produce corresponding fatty acid amides.

Technical Details

The technical details involve controlling reaction conditions such as temperature, pressure, and catalyst presence to optimize yield and purity. For instance, enzymatic methods using lipases have been explored for their efficiency and selectivity in producing soya amine derivatives .

Molecular Structure Analysis

Structure

The molecular structure of soya amine varies depending on the specific fatty acid and the type of amine used. Generally, they consist of a long hydrocarbon chain derived from fatty acids linked to an amino group.

Data

  • Molecular Formula: Varies based on the specific compound; for example, a common fatty acid amide derived from oleic acid would have a formula like C₁₈H₃₅NO.
  • Molecular Weight: Also varies; for example, oleylamine (a common soya amine) has a molecular weight of approximately 281 g/mol.
Chemical Reactions Analysis

Reactions

Soya amines participate in several chemical reactions:

  1. Acylation Reactions: Soya amines can react with acyl chlorides or anhydrides to form corresponding acylated derivatives.
  2. Transamidation: They can undergo transamidation reactions where the amide bond is exchanged with another amine.
  3. Polymerization: Soya amines are used in synthesizing polymers through reactions with isocyanates or acrylic monomers.

Technical Details

The efficiency of these reactions often depends on factors such as temperature, solvent choice, and catalyst type. For example, using a base catalyst can enhance the rate of acylation reactions significantly .

Mechanism of Action

Process

The mechanism of action for soya amines primarily involves their role as surfactants or emulsifiers in formulations. They reduce surface tension between different phases (like oil and water), facilitating emulsification.

Data

Studies have shown that soya amines exhibit amphiphilic properties due to their long hydrophobic hydrocarbon chains combined with hydrophilic amino groups, making them effective at stabilizing emulsions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically colorless to pale yellow liquids or solids depending on the specific compound.
  • Boiling Point: Varies widely; for instance, oleylamine has a boiling point around 360 °C.
  • Melting Point: Fatty acid amides can have melting points ranging from 20 °C to over 100 °C depending on chain length.

Chemical Properties

  • Solubility: Generally soluble in organic solvents but less soluble in water due to hydrophobic chains.
  • Reactivity: Soya amines are reactive towards acids and can form salts or undergo acylation.
Applications

Soya amines have diverse applications across various fields:

  1. Surfactants and Emulsifiers: Used in food products, cosmetics, and pharmaceuticals for stabilizing emulsions.
  2. Coatings and Adhesives: Soya amines are used as curing agents in epoxy resins and coatings due to their reactivity with isocyanates.
  3. Biodegradable Plastics: They are incorporated into biopolymers for enhancing mechanical properties while maintaining environmental sustainability.
  4. Agricultural Chemicals: Employed as adjuvants in pesticide formulations to improve efficacy through better dispersion and adherence .

Properties

CAS Number

61790-18-9

Product Name

Soya amine

Molecular Formula

(C2H4O)nC14H30OS

Synonyms

Corsamine PSD(TM)

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